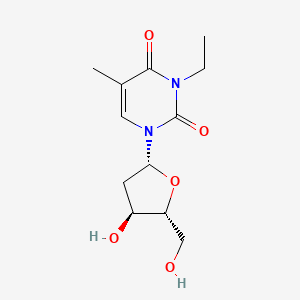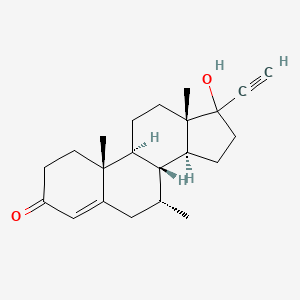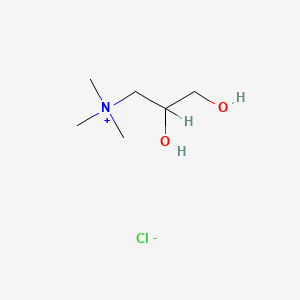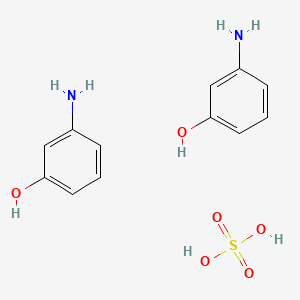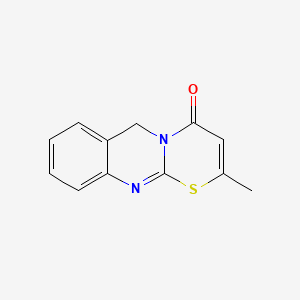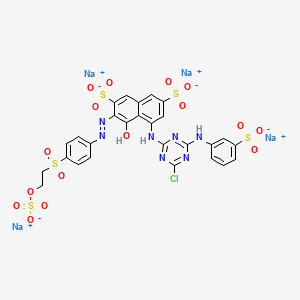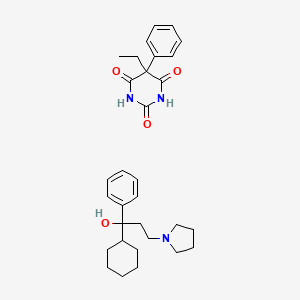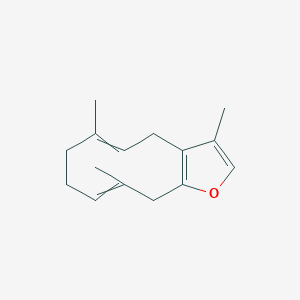![molecular formula C13H16NO9PS B1217734 [(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(4-isothiocyanatophenoxy)oxan-2-yl]methyl dihydrogen phosphate CAS No. 74141-15-4](/img/structure/B1217734.png)
[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(4-isothiocyanatophenoxy)oxan-2-yl]methyl dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isothiocyanatophenylmethyl dihydrogen phosphate, commonly referred to as [(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(4-isothiocyanatophenoxy)oxan-2-yl]methyl dihydrogen phosphate, is a chemical compound with the molecular formula C13H16NO9PS
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isothiocyanatophenylmethyl dihydrogen phosphate typically involves the reaction of 4-isothiocyanatophenol with methyl dihydrogen phosphate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of 4-Isothiocyanatophenylmethyl dihydrogen phosphate follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are optimized to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Isothiocyanatophenylmethyl dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine group.
Substitution: The isothiocyanate group can be substituted with other nucleophiles, such as amines and alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like primary amines and alcohols are employed under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Thioureas and carbamates.
Applications De Recherche Scientifique
4-Isothiocyanatophenylmethyl dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and proteins.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Isothiocyanatophenylmethyl dihydrogen phosphate involves its interaction with specific molecular targets. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit the activity of enzymes by modifying their active sites, leading to changes in cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Isothiocyanatophenol: Similar structure but lacks the phosphate group.
Phenylmethyl dihydrogen phosphate: Similar structure but lacks the isothiocyanate group.
4-Isothiocyanatobenzyl alcohol: Similar structure but with an alcohol group instead of the phosphate group.
Uniqueness
4-Isothiocyanatophenylmethyl dihydrogen phosphate is unique due to the presence of both the isothiocyanate and phosphate groups. This combination allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research.
Propriétés
Numéro CAS |
74141-15-4 |
|---|---|
Formule moléculaire |
C13H16NO9PS |
Poids moléculaire |
393.31 g/mol |
Nom IUPAC |
[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(4-isothiocyanatophenoxy)oxan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C13H16NO9PS/c15-10-9(5-21-24(18,19)20)23-13(12(17)11(10)16)22-8-3-1-7(2-4-8)14-6-25/h1-4,9-13,15-17H,5H2,(H2,18,19,20)/t9-,10-,11+,12+,13+/m1/s1 |
Clé InChI |
JFSIORWKDATPCG-BNDIWNMDSA-N |
SMILES |
C1=CC(=CC=C1N=C=S)OC2C(C(C(C(O2)COP(=O)(O)O)O)O)O |
SMILES isomérique |
C1=CC(=CC=C1N=C=S)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)O |
SMILES canonique |
C1=CC(=CC=C1N=C=S)OC2C(C(C(C(O2)COP(=O)(O)O)O)O)O |
Synonymes |
4-isothiocyanatophenyl-6-phospho alpha-D-mannopyranoside 4-ITCPPM |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


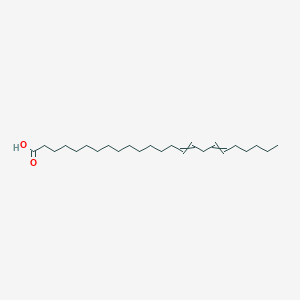
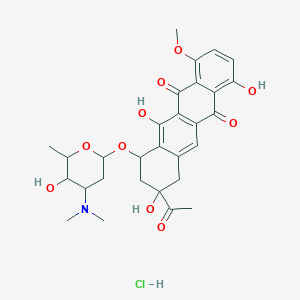
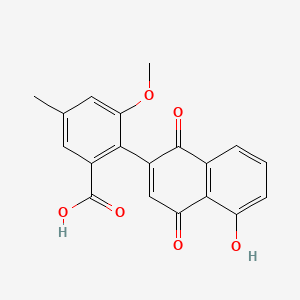
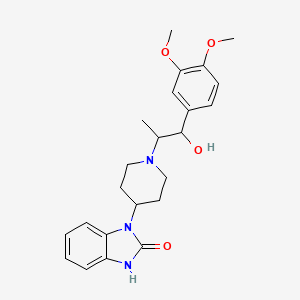
![Cyclopenta[hi]chrysene](/img/structure/B1217658.png)
